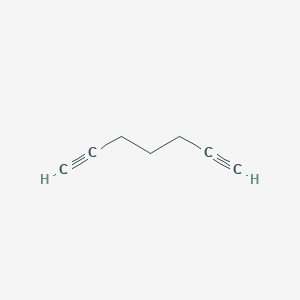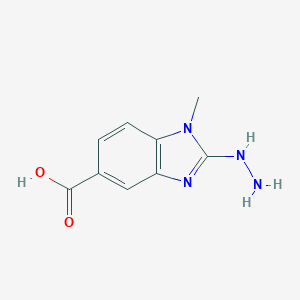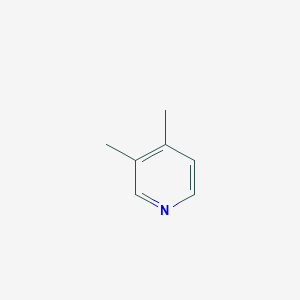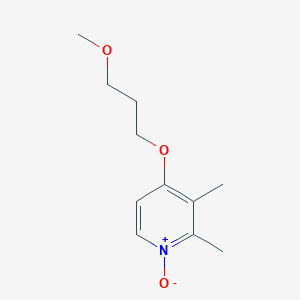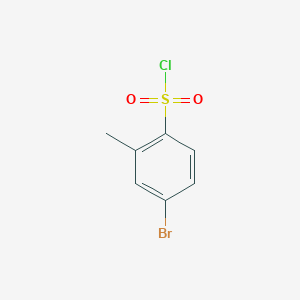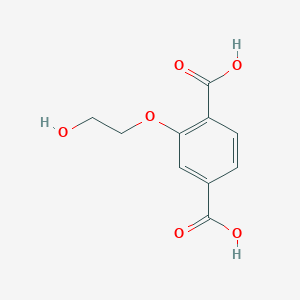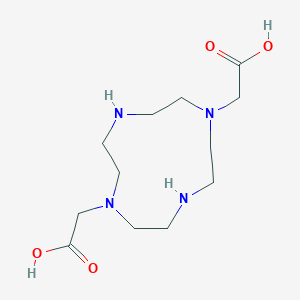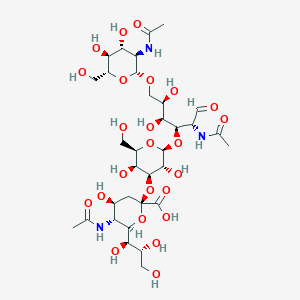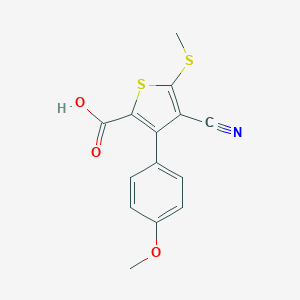
1,4-Bis(2-fluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-fluoroethoxy)benzene, also known as BisFE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of fluoroethers and is widely used in the synthesis of various organic compounds. BisFE has been found to exhibit significant biological activity, making it an attractive target for researchers in the pharmaceutical industry.
Mechanism Of Action
The mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1,4-Bis(2-fluoroethoxy)benzene has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease.
Biochemical And Physiological Effects
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit anti-inflammatory and antioxidant properties. These properties make 1,4-Bis(2-fluoroethoxy)benzene a promising candidate for the treatment of a range of diseases, including inflammatory disorders and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1,4-Bis(2-fluoroethoxy)benzene is its ability to exhibit significant biological activity at low concentrations. This property makes it an attractive target for researchers in the pharmaceutical industry, as it can potentially reduce the side effects associated with high-dose treatments. However, one of the limitations of 1,4-Bis(2-fluoroethoxy)benzene is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 1,4-Bis(2-fluoroethoxy)benzene. One potential area of focus is the development of new drugs and therapies based on the properties of 1,4-Bis(2-fluoroethoxy)benzene. Researchers may also investigate the potential use of 1,4-Bis(2-fluoroethoxy)benzene in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies may be conducted to better understand the mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene and its potential interactions with other compounds.
Synthesis Methods
The synthesis of 1,4-Bis(2-fluoroethoxy)benzene can be achieved through a variety of methods, including the reaction of 1,4-dihydroxybenzene with 2-fluoroethanol in the presence of a catalyst. This reaction results in the formation of 1,4-Bis(2-fluoroethoxy)benzene, which can be purified through a series of chemical processes. The purity of the final product is crucial in ensuring accurate results in subsequent experiments.
Scientific Research Applications
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit significant biological activity, making it an attractive target for scientific research. This compound has been studied extensively for its potential use in the development of new drugs and therapies. In particular, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit antitumor activity, making it a promising candidate for the treatment of cancer.
properties
CAS RN |
123644-40-6 |
|---|---|
Product Name |
1,4-Bis(2-fluoroethoxy)benzene |
Molecular Formula |
C10H12F2O2 |
Molecular Weight |
202.2 g/mol |
IUPAC Name |
1,4-bis(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C10H12F2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 |
InChI Key |
ZHSZKQOTXYZORT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCF)OCCF |
Canonical SMILES |
C1=CC(=CC=C1OCCF)OCCF |
synonyms |
1,4-BIS(2-FLUOROETHOXY)-BENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



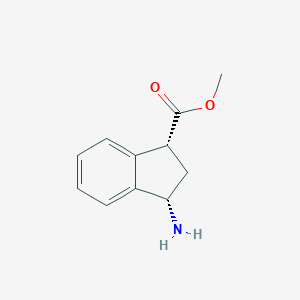
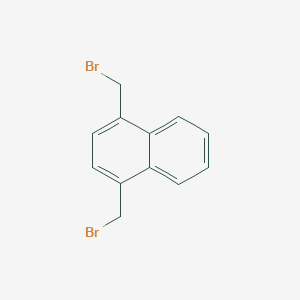
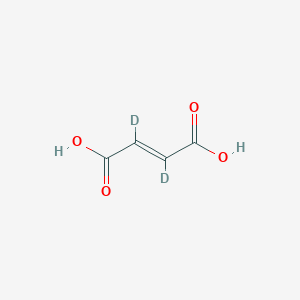
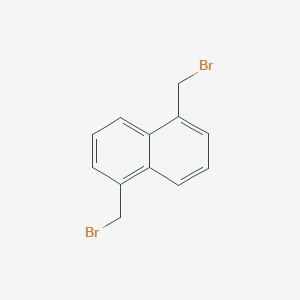
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
